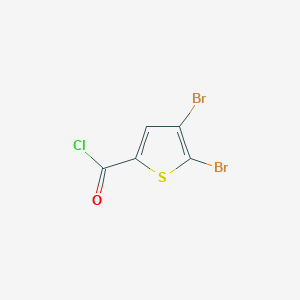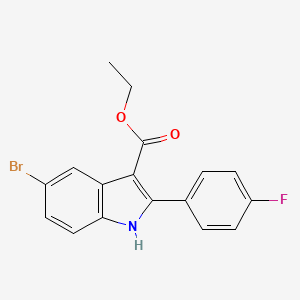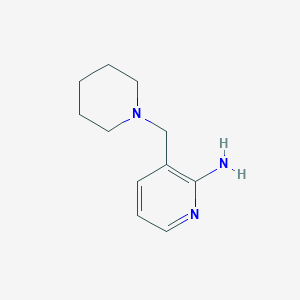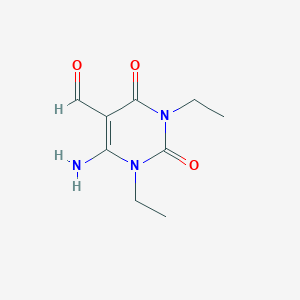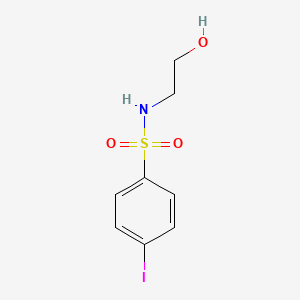
N-(2-HYDROXYETHYL)-4-IODOBENZENESULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-4-iodobenzenesulfonamide: is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an iodine atom and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-4-iodobenzenesulfonamide typically involves the reaction of 4-iodobenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Reactants: 4-iodobenzenesulfonyl chloride and ethanolamine.
Conditions: The reaction is performed in an organic solvent like dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Base: Triethylamine or another suitable base is added to neutralize the HCl byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-4-iodobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The hydroxyethyl group can be oxidized to a carboxylic acid or reduced to an ethyl group.
Coupling Reactions: The sulfonamide group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include carboxylic acids.
Reduction: Products include ethyl derivatives.
Coupling: Products include biaryl compounds.
Scientific Research Applications
N-(2-Hydroxyethyl)-4-iodobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing hydrophilicity or introducing iodine for radiopaque materials.
Biological Studies: It can be used to study the effects of sulfonamide derivatives on biological systems, including enzyme inhibition and protein binding.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-4-iodobenzenesulfonamide depends on its application:
Enzyme Inhibition: In medicinal chemistry, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting enzymes like dihydropteroate synthase in bacteria, leading to antibacterial effects.
Protein Binding: The compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein function and stability.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid): Used as a biological buffer.
N-(2-Hydroxyethyl)ethylenediamine: Used in the synthesis of coordination compounds and as a chelating agent.
N-(2-Hydroxyethyl)aniline: Used in the synthesis of polymers and dyes.
Properties
CAS No. |
59724-44-6 |
|---|---|
Molecular Formula |
C8H10INO3S |
Molecular Weight |
327.14 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C8H10INO3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6H2 |
InChI Key |
SHLFAWOGEAFXME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


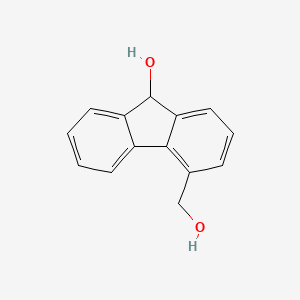

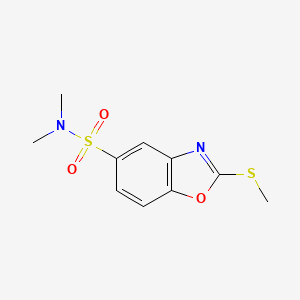

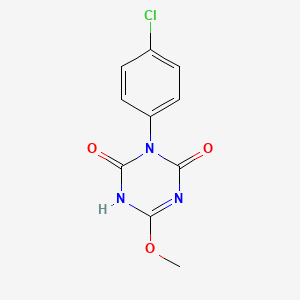
![8-(1,3-Thiazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8738175.png)
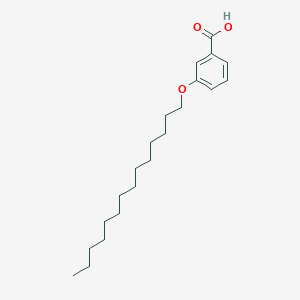
![7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8738184.png)
